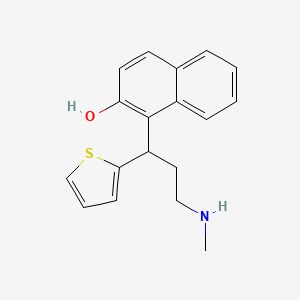
N-Descarboxymethyl N-Ethyl Lacosamide Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Descarboxymethyl N-Ethyl Lacosamide Impurity” is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.32 . It is related to Lacosamide, a drug used to treat partial-onset seizures in adults and children with epilepsy .
Molecular Structure Analysis
The molecular structure of “N-Descarboxymethyl N-Ethyl Lacosamide Impurity” is characterized by the presence of an ethylamino group and a methoxypropanamide group . The exact three-dimensional conformation of the molecule could be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Applications De Recherche Scientifique
Lacosamide: A Scientific Overview
Lacosamide (Vimpat®) is recognized for its unique mechanism of action, primarily enhancing the slow inactivation of voltage-gated sodium channels. This functional characteristic is critical for its application in the management of partial-onset seizures. The drug has been evaluated across several studies for its efficacy, tolerability, and long-term application in treating epilepsy. Notably, its clinical application has been supported by extensive research focusing on its synthesis, pharmacokinetics, and potential for treating neuropathic pain (Sheridan M. Hoy, 2013; G. McCleane, 2010).
Synthesis and Analytical Methodologies
The synthesis of Lacosamide involves complex chemical processes, highlighting the significance of understanding its molecular structure and potential impurities during production. Recent advancements in the synthesis methodologies emphasize the need for precise analytical techniques to ensure purity and efficacy. The development of stability indicating methods for antiepileptic drugs, including Lacosamide, underlines the importance of detecting impurities and ensuring drug safety and effectiveness (Lu Dingqian, 2013; J. D. da Silva et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Descarboxymethyl N-Ethyl Lacosamide Impurity involves the decarboxylation of Lacosamide followed by alkylation with ethyl bromide.", "Starting Materials": [ "Lacosamide", "Sodium hydroxide", "Ethyl bromide", "Water", "Organic solvent" ], "Reaction": [ "Decarboxylation of Lacosamide in the presence of sodium hydroxide and water to form N-Descarboxymethyl Lacosamide", "Alkylation of N-Descarboxymethyl Lacosamide with ethyl bromide in the presence of an organic solvent to form N-Descarboxymethyl N-Ethyl Lacosamide Impurity" ] } | |
Numéro CAS |
705283-63-2 |
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.32 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-Benzyl-2-ethylamino-3-methoxy-propionamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)
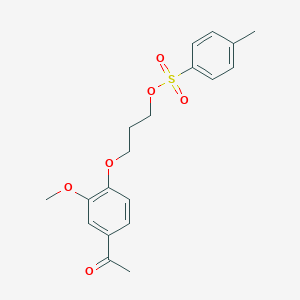
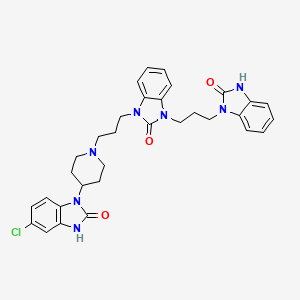



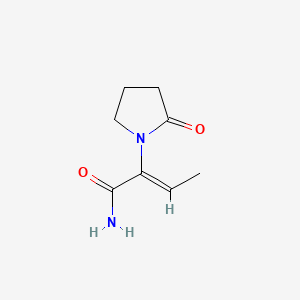
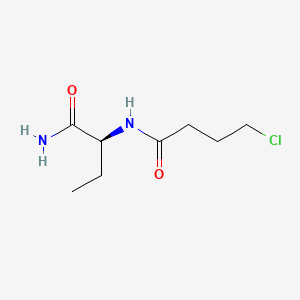
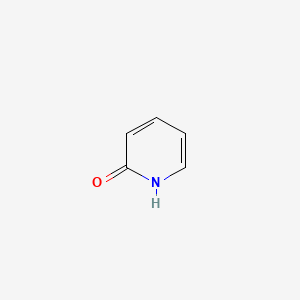

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)
